REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Br)(Br)[Br:7].[CH3:10][C:11]1([CH3:18])[CH2:16][CH2:15][CH2:14][C:13](=O)[CH2:12]1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Br:7][C:13]1[CH2:12][C:11]([CH3:18])([CH3:10])[CH2:16][CH2:15][C:14]=1[CH2:3][OH:4] |f:3.4|
|
Name
|
|
Quantity
|
18.41 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20.18 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CCC1)=O)C
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Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for another 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
The solution was cautiously poured over ice
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ether
|
Type
|
WASH
|
Details
|
the extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude material was flushed through a silica plug with ether as the eluent
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
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DISSOLUTION
|
Details
|
the crude material was dissolved in methanol
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (1.757 g) was added cautiously
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The mixture was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in hexanes to 100% ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(CCC(C1)(C)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |